Ursocholic acid

Description

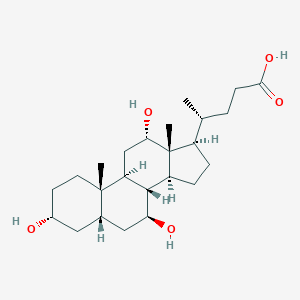

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UTLSPDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018756 | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2955-27-3 | |

| Record name | Ursocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ursocholic Acid: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursocholic acid (UCA), a trihydroxy bile acid, is a stereoisomer of cholic acid, one of the primary bile acids synthesized in the liver. While less studied than its well-known counterpart, ursodeoxycholic acid (UDCA), this compound possesses unique physicochemical properties and potential biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including available quantitative data, experimental protocols for its characterization and synthesis, and an exploration of its potential role in cellular signaling pathways.

Chemical Structure and Identification

This compound, systematically named (3α,5β,7β,12α)-3,7,12-trihydroxycholan-24-oic acid, is characterized by a steroid nucleus with hydroxyl groups at positions 3, 7, and 12. The key structural feature that distinguishes it from cholic acid is the epimerization of the hydroxyl group at the C-7 position from the α-orientation to the β-orientation.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 2955-27-3 | [1] |

| Molecular Formula | C₂₄H₄₀O₅ | [1] |

| Molecular Weight | 408.6 g/mol | [1] |

| IUPAC Name | (3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic acid | [2] |

| Synonyms | 7-Epicholic acid, 7β-Hydroxyisocholic Acid | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological function and pharmaceutical development. While experimental data for some properties are limited, available information and predicted values are summarized below. For comparative purposes, data for the structurally related and extensively studied ursodeoxycholic acid (UDCA) are also included.

Table 2: Physicochemical Properties of this compound

| Property | This compound (Experimental) | This compound (Predicted) | Ursodeoxycholic Acid (UDCA) (Experimental) | Reference |

| Melting Point | 144 °C | - | 203-204 °C | [3] |

| Aqueous Solubility | - | 682.3 mg/L | 20 mg/L | [3] |

| Solubility in Ethanol | ≥10 mg/mL | - | Freely soluble | [2][4] |

| Solubility in Methanol | - | Slightly soluble | Freely soluble | [3][4] |

| Solubility in DMSO | ≥10 mg/mL | Slightly soluble | Soluble | [2][3] |

| pKa | - | 4.76 | ~5.1 | [3][5] |

Experimental Protocols

Synthesis of this compound (7-Epicholic Acid)

A detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a plausible synthetic route can be adapted from the well-established methods for the epimerization of the 7-hydroxyl group of other bile acids, such as the conversion of chenodeoxycholic acid to ursodeoxycholic acid. The synthesis would typically start from cholic acid and involve a selective oxidation of the 7α-hydroxyl group to a ketone, followed by a stereoselective reduction to the 7β-hydroxyl group.

Logical Workflow for the Synthesis of this compound from Cholic Acid:

References

- 1. Development and Validation of the UV Spectrophotometric Method of Ursodeoxycholic Acid in Methanol [jmscr.igmpublication.org]

- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Processes For The Purification Of Ursodeoxycholic Acid (Udca) [quickcompany.in]

An In-depth Technical Guide to the Ursocholic Acid Biosynthesis Pathway in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), is a secondary bile acid that constitutes a minor fraction of the human bile acid pool but has significant therapeutic applications in various hepatobiliary disorders.[1][2][3] In most mammals, including humans, UDCA is primarily synthesized by the intestinal microbiota from the primary bile acid, chenodeoxycholic acid (CDCA).[1][4] While an endogenous biosynthetic pathway exists in the liver, it is considered a minor contributor in humans compared to the microbial conversion. This guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, focusing on the core biochemical reactions, enzymatic players, regulatory mechanisms, and key experimental methodologies for its investigation.

Core Biosynthesis Pathway

The principal pathway for UDCA synthesis in mammals involves a two-step epimerization of the 7α-hydroxyl group of chenodeoxycholic acid (CDCA) to a 7β-hydroxyl group, a reaction predominantly carried out by intestinal bacteria.[2][3][5]

-

Oxidation of Chenodeoxycholic Acid (CDCA): The pathway is initiated by the oxidation of CDCA at the C-7 position by the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH). This reaction converts the 7α-hydroxyl group into a keto group, yielding the intermediate 7-ketolithocholic acid (7-KLCA).[2][3][5]

-

Reduction of 7-Ketolithocholic Acid (7-KLCA): Subsequently, 7-KLCA is reduced by the enzyme 7β-hydroxysteroid dehydrogenase (7β-HSDH), which stereospecifically adds a hydrogen to the keto group, forming a 7β-hydroxyl group. This final step produces ursodeoxycholic acid (UDCA).[2][3][5]

While the gut microbiota is the primary site of this conversion, evidence suggests that human liver preparations are also capable of reducing 7-KLCA, with the microsomal fraction showing the highest activity and requiring NADPH as a cofactor.[6][7] However, in human liver, the reduction of conjugated 7-KLCA predominantly yields CDCA, while unconjugated 7-KLCA is a poor substrate.[6]

In mice, an alternative pathway for UDCA synthesis has been described, involving the 7α-hydroxylation of lithocholic acid (LCA).[8]

The following Graphviz diagram illustrates the core biosynthetic pathway of this compound from chenodeoxycholic acid.

Caption: Core pathway of this compound (UDCA) biosynthesis from chenodeoxycholic acid (CDCA).

Quantitative Data

The following table summarizes available quantitative data for key enzymes involved in the this compound biosynthesis pathway. It is important to note that much of the detailed kinetic analysis has been performed on bacterial enzymes due to their significant role in this conversion. Data for human enzymes are more limited.

| Enzyme | Organism/Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference(s) |

| 7α-HSDH | E. coli | Cholic Acid | 0.83 | - | - | - | [9] |

| 7α-HSDH | E. coli | Chenodeoxycholic Acid | 0.12 | - | - | - | [9] |

| 7α-HSDH | Clostridium absonum | Taurochenodeoxycholic Acid (TCDCA) | 0.24 | 22.47 (µmol/min) | 6.25 x 103 | 2.60 x 104 | [10] |

| 7β-HSDH | Clostridium absonum | Tauroursodeoxycholic Acid (TUDCA) | 1.14 | 22.47 (µmol/min) | - | - | [10] |

| AKR1D1 (Steroid 5β-reductase) | Human | 7α-hydroxycholest-4-en-3-one | 0.0008 | - | - | - | [2] |

| AKR1D1 (Steroid 5β-reductase) | Human | Cortisone | - | - | - | - | [11] |

Regulatory Signaling Pathways

The biosynthesis of this compound is intricately linked to the overall regulation of bile acid homeostasis, which is primarily controlled by a network of nuclear receptors.

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid synthesis.[11][12] Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[11][12] UDCA itself is a weak FXR antagonist and can modulate FXR signaling.[13][14] By reducing the activation of FXR, UDCA can lead to an increase in bile acid synthesis.[13]

Pregnane X Receptor (PXR): PXR is another nuclear receptor involved in bile acid detoxification and metabolism. Its role in the specific regulation of UDCA synthesis is less direct but contributes to the overall management of the bile acid pool.

Regulation of AKR1D1: The enzyme aldo-keto reductase family 1 member D1 (AKR1D1), also known as steroid 5β-reductase, plays a crucial role in the overall bile acid synthesis pathway.[15][16][17][18][19] The expression and activity of AKR1D1 are regulated by various factors, including glucocorticoids, which have been shown to down-regulate its expression.[1][20][21] Dysregulation of AKR1D1 has been observed in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[18][19]

The following diagram illustrates the regulatory influence of FXR on bile acid synthesis.

Caption: Simplified diagram of FXR-mediated regulation of bile acid synthesis.

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of in vitro and in vivo approaches, coupled with sensitive analytical techniques for the quantification of bile acids.

Quantification of this compound and Related Bile Acids by LC-MS/MS

This protocol provides a general framework for the analysis of UDCA and other bile acids in biological matrices such as plasma, bile, or fecal extracts.

a. Sample Preparation (Plasma):

-

To 500 µL of plasma, add an internal standard (e.g., deuterated UDCA).

-

Precipitate proteins by adding 1 mL of acetonitrile.

-

Vortex for 5 minutes and centrifuge at 15,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.[15]

b. Sample Preparation (Bile):

-

Dilute 100 µL of bile with 1 mL of 0.05% formic acid in water.

-

Load the mixture onto a conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with 1 mL of 0.05% formic acid and then 1 mL of 25% methanol.

-

Elute bile acids with 1.5 mL of methanol.

-

Dry the eluate under a stream of nitrogen before reconstitution for analysis.[5]

c. Sample Preparation (Feces):

-

Homogenize wet fecal samples.

-

Extract bile acids using an ethanol-based solution, potentially with the addition of a base like ammonium hydroxide to improve recovery of conjugated bile acids.[22]

-

Centrifuge to remove solids and purify the supernatant using SPE.

d. LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate buffer) and an organic component (e.g., acetonitrile and/or methanol) is typically employed.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for UDCA and other bile acids of interest in multiple reaction monitoring (MRM) mode.

The following diagram outlines the general workflow for bile acid analysis.

Caption: General experimental workflow for the quantification of bile acids.

In Vitro Studies using Hepatocytes

Primary human hepatocytes and immortalized cell lines like HepG2 are valuable tools for studying the endogenous synthesis and metabolism of this compound.

a. Primary Human Hepatocyte Culture:

-

Isolate hepatocytes from liver tissue using a two-step collagenase perfusion method.

-

Culture cells in a sandwich configuration between two layers of collagen to maintain their polarized phenotype and functionality.[13][23]

-

Use a suitable culture medium, such as William's E medium, supplemented with appropriate factors.[3]

-

Treat cells with precursors (e.g., CDCA) or potential regulators to study their effects on UDCA synthesis.

-

Collect and analyze the culture medium for bile acid profiles using LC-MS/MS.

b. HepG2 Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM) until they reach the desired confluence.

-

Incubate cells with various bile acids to assess their effects on cellular processes and transporter expression.[14]

-

Note that HepG2 cells have some limitations, including defects in certain aspects of bile acid synthesis and conjugation compared to primary hepatocytes.[24][25]

Human Liver Microsome Stability Assay

This assay is useful for investigating the metabolism of bile acids by hepatic enzymes.

-

Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4) containing a NADPH regenerating system.[4][7][26][27]

-

Incubate the test compound (e.g., 7-KLCA) with the microsomal preparation at 37°C.

-

Take aliquots at different time points and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the rate of substrate depletion and metabolite formation.[26]

Conclusion

The biosynthesis of this compound in mammals is a fascinating interplay between host and microbial metabolism. While the gut microbiota plays the dominant role in its formation from chenodeoxycholic acid, a minor endogenous pathway exists within the liver. The regulation of this pathway is tightly linked to the complex network of nuclear receptors that govern overall bile acid homeostasis. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuances of this compound biosynthesis, its regulation, and its physiological and pathophysiological significance. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies targeting bile acid metabolism.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. genecards.org [genecards.org]

- 3. Bile acid formation in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic properties of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli 080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of Bilirubin on 7α- and 7β-Hydroxysteroid Dehydrogenases: Spectra and Docking Analysis [mdpi.com]

- 11. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Primary Hepatocytes in Sandwich Culture | Springer Nature Experiments [experiments.springernature.com]

- 14. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]

- 15. medlineplus.gov [medlineplus.gov]

- 16. researchgate.net [researchgate.net]

- 17. AKR1D1 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 23. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HepG2. A human hepatoblastoma cell line exhibiting defects in bile acid synthesis and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Mechanisms of Bile Acids in Cholestasis: A Technical Guide

An In-depth Examination of Ursocholic Acid and the Widely Utilized Ursodeoxycholic Acid (UDCA)

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms underlying therapeutic interventions for cholestasis is paramount. This guide delves into the action of specific bile acids in mitigating cholestatic liver injury, with a primary focus on the extensively studied and clinically significant Ursodeoxycholic Acid (UDCA). While the term "this compound" was specified, it is crucial to note that the vast body of scientific literature and clinical application in the context of cholestasis centers on UDCA. This compound, a trihydroxy bile acid, is structurally distinct from the dihydroxy bile acid UDCA and has been investigated to a far lesser extent. This guide will first address the known, albeit limited, mechanisms of this compound and will then provide a comprehensive overview of the multifaceted mechanisms of UDCA, which is the cornerstone of therapy for many cholestatic disorders.

This compound: A Cursory Look at its Mechanism

This compound, the 7β-hydroxyepimer of cholic acid, has been studied for its effects on bile lipid secretion. Unlike UDCA, its role and mechanism in cholestasis are not well-established. The primary mechanism attributed to this compound relates to its higher hydrophilicity compared to other bile acids.

A key study investigating its effects revealed that this compound stimulates a lower output of cholesterol and phospholipids into the bile for each unit of bile acid secreted[1]. This alteration in biliary lipid composition leads to a reduction in the cholesterol saturation of bile[1]. While this could theoretically contribute to a less toxic bile acid pool, the direct therapeutic implications for cholestasis remain largely unexplored. After oral administration, this compound constitutes a significant portion of biliary bile acids, and it is known to be converted to deoxycholic acid by the intestinal microflora[1].

Due to the limited research on this compound's specific role in cholestasis, the remainder of this guide will focus on the well-documented and clinically relevant mechanisms of Ursodeoxycholic Acid (UDCA).

Ursodeoxycholic Acid (UDCA): A Multi-faceted Approach to Treating Cholestasis

UDCA is a hydrophilic bile acid that has become a frontline therapy for various cholestatic liver diseases, including Primary Biliary Cholangitis (PBC) and Intrahepatic Cholestasis of Pregnancy (ICP)[2][3][4][5][6][7][8][9][10]. Its therapeutic efficacy stems from a combination of several interconnected mechanisms that collectively protect liver cells from damage, stimulate bile flow, and modulate inflammatory and apoptotic pathways.

Cytoprotection and Membrane Stabilization

In cholestasis, the accumulation of hydrophobic bile acids within hepatocytes and cholangiocytes leads to cellular injury through membrane disruption and induction of apoptosis. UDCA counteracts this toxicity through several mechanisms:

-

Alteration of the Bile Acid Pool: Oral administration of UDCA enriches the bile acid pool with this hydrophilic and non-toxic bile acid, thereby reducing the relative concentration of more hydrophobic and cytotoxic bile acids[8].

-

Membrane Stabilization: UDCA can incorporate into the canalicular membrane of hepatocytes, making it more resistant to the disruptive effects of toxic bile acids[3][6][8]. This helps to preserve the integrity and function of these membranes.

Stimulation of Hepatobiliary Secretion (Choleretic Effect)

A hallmark of cholestasis is impaired bile flow. UDCA stimulates hepatobiliary secretion through multiple actions:

-

Upregulation of Canalicular Transporters: UDCA has been shown to stimulate the expression and/or activity of key transporters involved in bile formation, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2)[5]. This enhances the secretion of bile salts and other organic anions from the hepatocyte into the bile canaliculus.

-

Post-transcriptional Regulation: The stimulation of hepatocellular secretion by UDCA appears to be mainly through post-transcriptional mechanisms, including the stimulation of synthesis, targeting, and insertion of transporters into the apical membrane[2][4].

-

Hypercholeresis: UDCA induces a "hypercholeresis," meaning it stimulates a greater volume of bile flow than would be expected from its osmotic effect alone[5]. This is partly due to the stimulation of bicarbonate secretion by cholangiocytes, which creates a protective "bicarbonate umbrella" that neutralizes the acidity of bile and protects cholangiocytes from damage[5].

Anti-Apoptotic Effects

Hepatocyte and cholangiocyte apoptosis is a significant contributor to liver damage in cholestasis. UDCA exerts potent anti-apoptotic effects by interfering with multiple cell death pathways:

-

Mitochondrial Pathway Inhibition: UDCA can prevent the mitochondrial membrane permeabilization, a critical step in the intrinsic apoptotic pathway, thereby inhibiting the release of cytochrome c and subsequent caspase activation[3][5][6][7].

-

Death Receptor Pathway Modulation: UDCA can interfere with the extrinsic apoptotic pathway by inhibiting the recruitment of death receptors like Fas to the cell membrane[3][6].

-

Reduction of Endoplasmic Reticulum (ER) Stress: The accumulation of toxic bile acids can induce ER stress, leading to apoptosis. UDCA has been shown to alleviate ER stress[3][6].

Immunomodulatory and Anti-inflammatory Effects

Inflammation plays a crucial role in the progression of many cholestatic liver diseases. UDCA has demonstrated immunomodulatory properties:

-

Reduction of Pro-inflammatory Cytokines: UDCA can reduce the expression and release of pro-inflammatory cytokines[11].

-

Inhibition of Immune Cell Activation: It may limit the production of cytokines by immunocompetent cells[6]. In experimental models of sepsis-induced cholestasis, UDCA has been shown to improve liver enzyme levels and reduce histopathological abnormalities[11].

Quantitative Data on the Effects of UDCA in Cholestasis

The following tables summarize quantitative data from various studies on the effects of UDCA in different cholestatic conditions.

Table 1: Effect of UDCA on Liver Enzymes and Bilirubin in Cholestatic Conditions

| Condition | Study Population | UDCA Dose | Duration of Treatment | Parameter | Change with UDCA | Reference |

| Intrahepatic Cholestasis of Pregnancy | Pregnant Women | 1 g/day (mean 16 mg/kg) | 3 weeks | Serum Bilirubin | ↓ (0.36 ± 0.19 mg/dl vs 0.95 ± 0.48 in placebo, p<0.01) | [10][12] |

| Aspartate Aminotransferase (AST) | ↓ (52 ± 42 IU/l vs 98 ± 44 in placebo, p<0.05) | [10][12] | ||||

| Alanine Aminotransferase (ALT) | ↓ (54 ± 50 IU/l vs 229 ± 154 in placebo, p<0.01) | [10][12] | ||||

| Cystic Fibrosis with Chronic Cholestasis | Children | 10-20 mg/kg/day | 1 year | Liver Enzymes | Significantly improved | [13] |

| Sepsis-induced Cholestasis | Rats | Not specified | Not specified | Serum ALT, ALP, TBIL, DBIL, γ-GT, TCH | ↓ compared to control | [14] |

| General Cholestatic Liver Diseases | Meta-analysis of RCTs | Varied | Varied | Alanine Aminotransferase (ALT) | WMD: –15.28 U/L | [15] |

| Aspartate Aminotransferase (AST) | WMD: –16.13 U/L | [15] | ||||

| Gamma-Glutamyl Transferase (γ-GT) | WMD: –23.29 U/L | [15] | ||||

| Alkaline Phosphatase (ALP) | WMD: –93.80 U/L | [15] | ||||

| Bilirubin | WMD: –0.18 U/L | [15] |

WMD: Weighted Mean Difference

Table 2: Effect of UDCA on Bile Flow and Composition

| Condition | Study Population | UDCA Dose | Duration of Treatment | Parameter | Change with UDCA | Reference |

| Post-Liver Transplantation | Humans | 15 mg/kg/day | 10 days | Daily Bile Volume | ↑ (242 ± 20 ml vs 176 ± 18 ml in placebo, P < 0.02) | [16] |

| UDCA fraction in bile | ↑ (peaked at 38.1 ± 6.6% on day 3) | [16] | ||||

| Sepsis-induced Cholestasis | Rats | Not specified | Not specified | Bile Flow | ↑ compared to control | [14] |

| Total Bile Acid Excretion | ↑ compared to control | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols used in key studies investigating the effects of UDCA in cholestasis.

Animal Model of Sepsis-Induced Cholestasis

-

Objective: To investigate the therapeutic and preventive effects of UDCA on lipopolysaccharide (LPS)-induced cholestasis in rats[11].

-

Animal Model: Male albino rats.

-

Induction of Cholestasis: Intraperitoneal injection of LPS.

-

Treatment Groups:

-

Control group (saline).

-

LPS group (LPS injection).

-

Treatment group (LPS followed by UDCA).

-

Prevention group (UDCA followed by LPS).

-

-

Parameters Measured: Serum levels of gamma-glutamyl transferase (GGT), aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin (TBIL). Histopathological examination of liver tissue. Measurement of inflammatory cytokines (e.g., TNF-α).

-

Method of Analysis: Commercially available kits for serum enzyme analysis. Histological staining (e.g., H&E) for liver morphology. ELISA or other immunoassays for cytokine measurement.

Clinical Trial in Intrahepatic Cholestasis of Pregnancy

-

Objective: To evaluate the efficacy and safety of UDCA in patients with intrahepatic cholestasis of pregnancy[10][12].

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Inclusion Criteria: Pregnant women with intense pruritus and abnormal serum levels of bile salts and aminotransferases, with onset before 33 weeks of gestation.

-

Intervention:

-

UDCA group: 1 g/day orally.

-

Placebo group: Identical placebo orally.

-

-

Duration: From enrollment until delivery.

-

Primary Endpoints: Improvement in maternal pruritus and biochemical abnormalities (serum bilirubin, AST, ALT, total bile salts).

-

Secondary Endpoints: Fetal outcomes (e.g., gestational age at delivery, stillbirth).

-

Method of Analysis: Clinical assessment of pruritus (e.g., visual analog scale). Standard laboratory methods for biochemical analysis. Statistical analysis to compare outcomes between the two groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of UDCA can aid in understanding its therapeutic effects.

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by UDCA in the context of cholestasis.

Caption: Overview of UDCA's hepatoprotective actions.

Caption: UDCA's inhibition of the mitochondrial apoptotic pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of a therapeutic agent in an animal model of cholestasis.

Caption: A generalized workflow for preclinical cholestasis research.

Conclusion

References

- 1. Effect of this compound on bile lipid secretion and composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications [ouci.dntb.gov.ua]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. portlandpress.com [portlandpress.com]

- 6. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]

- 9. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ursodeoxycholic acid in the treatment of cholestasis of pregnancy: a randomized, double-blind study controlled with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of ursodeoxycholic acid on liver function in patients with cystic fibrosis and chronic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of ursodeoxycholic acid on intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ursodeoxycholic acid increased bile flow and affects bile composition in the early postoperative phase following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Ursocholic acid

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ursocholic Acid

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, also widely known as ursodeoxycholic acid (UDCA). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Pharmacokinetics of this compound (UDCA)

The pharmacokinetic profile of UDCA involves its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its therapeutic efficacy and safety.

Absorption

This compound is a hydrophilic dihydroxy bile acid with inherently low aqueous solubility, leading to incomplete absorption from the gastrointestinal tract.[1][2] Its absorption is facilitated by the presence of other bile acids, hence the recommendation for its administration with food to stimulate bile secretion.[3] The nature of dietary intake can influence UDCA's absorption kinetics; high-fat diets may delay its absorption by prolonging gastric emptying, while also potentially enhancing overall absorption through improved micellar solubilization.[4][5]

In human studies involving oral administration of a 500 mg radiolabeled dose of UDCA, the compound was detectable in plasma within 40 minutes, reaching a peak concentration between 60 and 80 minutes. The observation of a secondary peak around the 180-minute mark is indicative of enterohepatic circulation.[6]

Distribution

Following absorption, UDCA is efficiently taken up by the liver and enters the enterohepatic circulation.[7] With standard therapeutic dosing of 8-10 mg/kg/day, UDCA and its conjugated forms can comprise a significant portion, between 30% and 60%, of the total circulating bile acid pool.[1]

Metabolism

The primary site of UDCA metabolism is the liver, where it undergoes extensive conjugation with the amino acids glycine and taurine. This process, catalyzed by the peroxisomal enzyme bile acid CoA: amino acid N-acyltransferase, results in the formation of glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA).[1][4] In animal models, such as rats, the predominant form found in bile after oral administration is the taurine conjugate.[8]

Within the gut, intestinal microflora can metabolize UDCA to lithocholic acid (LCA), a more hydrophobic and potentially toxic secondary bile acid. However, the systemic accumulation of LCA is mitigated by efficient hepatic sulfation, which facilitates its detoxification and excretion.[1]

Excretion

The primary route of elimination for UDCA and its metabolites is through the feces.[7] Urinary excretion is minimal.[7][8] Studies in rats have shown that approximately 15-20% of an administered dose is excreted in the feces within 24 hours, with only about 1.5% being eliminated via the urine.[8]

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of UDCA and its primary metabolites from studies in various populations.

Table 1: Pharmacokinetic Parameters of this compound (UDCA) and its Metabolites in Healthy Elderly Subjects Following a Single Dose

| Parameter | UDCA (400 mg) | UDCA (800 mg) | G-UDCA (from 400 mg UDCA) | G-UDCA (from 800 mg UDCA) | T-UDCA (from 400 mg UDCA) | T-UDCA (from 800 mg UDCA) |

| Tmax (h) | 2 | 2 | 8-10 | 8-10 | 8-10 | 8-10 |

| Cmax (ng/mL) | 2680.75 | 5246.50 | 1536.99 | 2579.13 | 60.67 | 101.52 |

| AUClast (h*ng/mL) | 15741.29 | 29462.52 | 17851.37 | 30833.53 | 571.33 | 1042.71 |

| Data sourced from a clinical study in healthy elderly subjects.[9] |

Table 2: Pharmacokinetic Parameters of this compound (UDCA) in Rats

| Route of Administration | Parameter | Value |

| Intravenous | Plasma Clearance Half-life (t1/2) | Biphasic: 2 and 30 minutes |

| Data from a study in bile fistula rats.[10] |

Pharmacodynamics of this compound (UDCA)

The pharmacodynamic properties of UDCA are multifaceted, contributing to its therapeutic utility in various liver and biliary disorders.

Mechanisms of Action

The beneficial effects of UDCA are mediated through several key mechanisms:

-

Choleretic Action: UDCA stimulates bile flow, which aids in the elimination of toxic bile acids and other waste products from the liver.[1][3]

-

Cytoprotection: It protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the damaging effects of more hydrophobic bile acids by altering the composition of the bile acid pool to be more hydrophilic.[3][11][12]

-

Immunomodulatory Effects: UDCA has been demonstrated to have immunomodulatory properties, including the suppression of certain immune cell functions like phagocytosis.[13]

-

Anti-inflammatory Properties: It exerts anti-inflammatory effects within the gastrointestinal tract's epithelial cells.[13]

-

Anti-apoptotic Activity: A crucial mechanism, especially in cholestatic conditions, is UDCA's ability to inhibit apoptosis in hepatocytes, thereby preventing the cell death induced by the accumulation of toxic bile acids.[2][14]

Modulation of Cellular Signaling Pathways

UDCA exerts its effects by interacting with and modulating several intracellular signaling pathways:

-

miR-21/PTEN/AKT/mTOR Pathway: In the context of vascular biology, UDCA has been found to inhibit the proliferation and migration of vascular smooth muscle cells by blocking this signaling cascade.[15]

-

p53-Mediated Apoptosis: UDCA can exert its anti-apoptotic effects by inhibiting the induction and stabilization of the p53 tumor suppressor protein. It achieves this by down-regulating the expression of both p53 and the pro-apoptotic protein Bax in hepatocytes.[2]

-

EGFR/Raf-1/ERK Signaling: The cytoprotective effects of UDCA are also linked to its ability to modulate the EGFR/Raf-1/ERK pathway. It can counteract the pro-apoptotic signals initiated by toxic bile acids, such as deoxycholic acid (DCA), by inhibiting EGFR activation.[2]

-

Nuclear and G-protein Coupled Receptor Interactions: Bile acids function as signaling molecules by binding to receptors like the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[11] UDCA is generally considered a weak agonist or even an antagonist of FXR, and its therapeutic action may involve displacing more potent hydrophobic bile acids from the receptor.[16][17] In contrast, UDCA can activate TGR5, which can lead to the secretion of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis, and calcitonin, which has implications for bone metabolism.[18][19]

Effects on Biochemical Markers of Liver Function

Clinical evidence from a meta-analysis of randomized controlled trials has substantiated the beneficial effects of UDCA on liver function, as reflected by improvements in key serum markers.

Table 3: Meta-analysis of the Effect of UDCA on Liver Function Markers

| Marker | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |

| Alanine Aminotransferase (ALT) | -15.28 U/L | -23.42 to -7.15 | 0.0002 |

| Aspartate Aminotransferase (AST) | -16.13 U/L | -23.84 to -8.42 | < 0.0001 |

| Gamma-Glutamyl Transferase (GGT) | -23.29 U/L | -33.97 to -12.61 | < 0.0001 |

| Alkaline Phosphatase (ALP) | -93.80 U/L | -126.36 to -61.25 | < 0.0001 |

| Bilirubin | -0.18 U/L | -0.35 to -0.01 | 0.04 |

| Albumin | 0.10 U/L | -0.05 to 0.24 | 0.18 |

| Data from a meta-analysis of randomized placebo-controlled clinical trials.[20] |

Experimental Protocols

The quantification and metabolic profiling of UDCA in biological systems necessitate robust and sensitive analytical methods.

Bioanalytical Method for Quantification of this compound and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids in various biological matrices.[21][22]

A General Protocol for Sample Preparation and Analysis:

-

Sample Extraction: The initial step for samples like serum or plasma typically involves protein precipitation with an organic solvent like methanol or acetonitrile.[23] For solid tissues such as the liver, a "one-pot" extraction using a methanol/acetonitrile mixture is effective.[24]

-

Sample Cleanup (Solid-Phase Extraction): To enhance the purity of the extract and concentrate the analytes, solid-phase extraction (SPE) is commonly employed. A C18 reversed-phase sorbent is often used. The procedure involves loading the sample, washing away interfering substances, and then eluting the bile acids with a solvent such as methanol.[23][25]

-

Final Sample Preparation: The eluate from the SPE step is typically evaporated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a mobile phase that is compatible with the LC-MS/MS system.[23]

Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography: The separation of individual bile acids is achieved using reversed-phase chromatography, most commonly with a C18 column.[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is used to resolve the different bile acid species.[24]

-

Tandem Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.[22] The highly sensitive and selective Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte.[21]

In Vitro Metabolism Assays

To elucidate the metabolic fate of UDCA, in vitro experiments using liver subcellular fractions or cultured cells are invaluable.

A Sequential In Vitro Metabolism Protocol:

-

Phase I Metabolism Simulation: UDCA is incubated with a Phase I reaction system containing liver microsomes and an NADPH-regenerating system. The regenerating system typically includes magnesium chloride, Tris HCl, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PD), and NADPH.[26]

-

Phase II Metabolism Simulation: The products from the Phase I incubation are then introduced into a Phase II reaction system to investigate conjugation reactions. For glucuronidation, this system would contain UDP-glucuronic acid (UDPGA) and relevant cofactors.[26] For sulfation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) would be included.

-

Metabolite Identification: The resulting metabolites are identified and characterized using advanced analytical techniques, such as high-resolution mass spectrometry.[26]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by this compound (UDCA).

Caption: Experimental workflow for bile acid analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. droracle.ai [droracle.ai]

- 13. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Osteosarcopenia in metabolic dysfunction–associated steatotic liver disease: from mechanisms to management [frontiersin.org]

- 19. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 23. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

Unraveling the Therapeutic Targets of Ursocholic Acid in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), is a hydrophilic bile acid that has been a cornerstone in the management of cholestatic liver diseases for decades.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple bile acid replacement.[3][4] This technical guide provides an in-depth exploration of the molecular targets of this compound in the context of liver disease, with a focus on the signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this intriguing molecule.

The primary mechanisms of action of this compound include the alteration of the bile acid pool towards a more hydrophilic and less toxic composition, cytoprotection of liver cells (hepatocytes and cholangiocytes), immunomodulation, and stimulation of bile flow (choleretic effect).[1][3][5] At the molecular level, these effects are mediated through the modulation of key signaling pathways and nuclear receptors, principally the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[6][7]

Core Therapeutic Targets and Signaling Pathways

This compound exerts its hepatoprotective effects by interacting with multiple cellular targets. The two most well-characterized receptors are FXR and TGR5, which play pivotal roles in bile acid homeostasis, inflammation, and fibrosis.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[8][9] The role of this compound in FXR signaling is complex and appears to be context-dependent, with some studies suggesting an antagonistic effect while others propose agonistic actions, particularly in the intestine.[8][10]

A proposed mechanism involves the modulation of the FXR-mediated signaling cascade. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements (FXREs) on target genes, and regulates their transcription. This pathway is crucial for the negative feedback inhibition of bile acid synthesis.

Caption: this compound modulation of the FXR signaling pathway.

TGR5 Signaling Pathway

TGR5, a G-protein coupled receptor, is expressed on the cell surface of various liver cells, including Kupffer cells and cholangiocytes.[11][12] Activation of TGR5 by bile acids, including this compound, stimulates the production of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] This signaling cascade has anti-inflammatory and anti-fibrotic effects.[11] For instance, in colorectal cancer cells, UDCA was found to suppress YAP signaling by activating the TGR5-cAMP/PKA pathway, which then inhibits RhoA activity.[15]

Caption: this compound activation of the TGR5 signaling pathway.

Anti-Apoptotic and Anti-Fibrotic Pathways

This compound has been shown to protect hepatocytes from apoptosis induced by toxic bile acids and other stimuli.[16][17] This is achieved, in part, by inhibiting the mitochondrial pathway of apoptosis through the regulation of Bcl-2 family proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.[1][18]

Furthermore, this compound exhibits anti-fibrotic properties by targeting hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[19][20] It can inhibit HSC proliferation and induce their apoptosis.[18] this compound has also been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of liver fibrosis, by downregulating the expression of TGF-β1 and its downstream mediator Smad3, while upregulating the inhibitory Smad7.[21]

References

- 1. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic Acid Treatment-Induced GLOBE Score Changes Are Associated With Liver Transplantation-Free Survival in Patients With Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mims.com [mims.com]

- 6. Protective effects of ursodeoxycholic acid against immune-mediated liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]

- 9. biocytogen.com [biocytogen.com]

- 10. Ursodeoxycholic acid: Effects on hepatic unfolded protein response, apoptosis and oxidative stress in morbidly obese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 12. Ursodeoxycholic acid reduces antitumor immunosuppression by inducing CHIP-mediated TGF-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Ursodeoxycholic acid alleviates experimental liver fibrosis involving inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QUANTITATIVE STUDY OF COLLAGEN CONTENT IN EXPERIMENTAL CIRRHOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effect of ursodeoxycholic acid on TGF beta1/Smad signaling pathway in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ursodeoxycholic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases and the dissolution of cholesterol gallstones.[1][2] Its favorable safety profile and therapeutic efficacy have spurred extensive research into its derivatives, aiming to enhance its inherent biological activities and explore new therapeutic avenues. This technical guide provides an in-depth overview of the biological activities of UDCA derivatives, with a focus on their synthesis, mechanisms of action, and potential applications in drug development. While the term "ursocholic acid" was specified in the query, the vast body of scientific literature focuses on ursodeoxycholic acid and its derivatives; therefore, this guide will primarily address the latter, with a clarification on the distinct nature of this compound. This compound (3α, 7β, 12α-trihydroxy-5β-cholan-24-oic acid), a trihydroxy bile acid, has been shown to be less effective than UDCA in improving liver function parameters in primary biliary cirrhosis, likely due to its poor enrichment in serum and bile.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Synthesis of Ursodeoxycholic Acid Derivatives

The generation of novel UDCA derivatives is a key strategy to modulate its physicochemical properties and biological activities. The primary approaches involve chemical, chemoenzymatic, and biological synthesis.

Chemical Synthesis:

Chemical synthesis offers a versatile platform for creating a wide array of UDCA derivatives. Common modifications include amidation and esterification at the C-24 carboxylic acid group, as well as modifications of the hydroxyl groups on the steroid nucleus.[3]

For instance, the synthesis of UDCA amides can be achieved by reacting UDCA with an appropriate amine in the presence of a coupling agent. Ester derivatives are similarly synthesized by reacting UDCA with an alcohol under acidic or basic conditions. These modifications can significantly alter the hydrophilicity, bioavailability, and receptor interactions of the parent molecule.

Chemoenzymatic and Biological Synthesis:

These methods leverage the high selectivity of enzymes to achieve specific modifications of the UDCA scaffold, often under milder reaction conditions than purely chemical methods.[4][5] For example, hydroxysteroid dehydrogenases (HSDHs) are employed for the epimerization of hydroxyl groups. The biological synthesis of UDCA itself often starts from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA) using microbial transformations.[4][5]

Key Biological Activities and Mechanisms of Action

UDCA and its derivatives exert a wide range of biological effects, primarily through their interaction with nuclear receptors, G-protein coupled receptors, and modulation of cellular signaling pathways.

TGR5 Activation

Takeda G-protein coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammation.[6][7] Activation of TGR5 by specific UDCA derivatives can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with anti-diabetic effects.[6]

Quantitative Data on TGR5 Activation:

The following table summarizes the half-maximal effective concentrations (EC50) of various UDCA derivatives for TGR5 activation, as determined by luciferase reporter assays.

| Compound | EC50 (µM) | Reference |

| Ursodeoxycholic acid (UDCA) | >100 | [8] |

| 7α-methyl-UDCA | 12.6 | [9] |

| Tauroursodeoxycholic acid (TUDCA) | 25.4 | [8] |

| Glycoursodeoxycholic acid (GUDCA) | 45.2 | [8] |

Farnesoid X Receptor (FXR) Modulation

The farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis, transport, and metabolism.[10] While UDCA itself is considered a weak FXR antagonist, some of its derivatives have been shown to modulate FXR signaling. This interaction is complex, with some studies suggesting UDCA can act as an intestinal FXR agonist under certain conditions.[11] The modulation of FXR by UDCA derivatives can influence lipid and glucose metabolism, as well as inflammatory responses.

Quantitative Data on FXR Activation:

The following table presents the half-maximal inhibitory concentrations (IC50) of UDCA and its derivatives on FXR activation.

| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |

| Ursodeoxycholic acid (UDCA) | >100 | HepG2 | Luciferase Reporter | [12] |

| Obeticholic Acid (Positive Control) | 0.027 | HepG2 | Luciferase Reporter | [12] |

Anti-inflammatory Effects

UDCA and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of inflammatory enzymes like iNOS and COX-2.[15][16]

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the IC50 values of UDCA derivatives for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

| Compound | NO Inhibition IC50 (µM) | Reference |

| UDCA-cinnamic acid hybrid (2m) | 7.70 | [15] |

| Ursolic acid derivative (UA-1) | 2.2 | [17] |

Anti-apoptotic Activity

A crucial mechanism underlying the therapeutic effects of UDCA and its derivatives is their ability to inhibit apoptosis (programmed cell death).[18] They can protect cells from apoptosis induced by various stimuli, including toxic bile acids, by stabilizing mitochondrial membranes, preventing the release of cytochrome c, and inhibiting the activation of caspases.[18][19]

Cytotoxicity against Cancer Cells

Interestingly, while UDCA derivatives protect normal cells from apoptosis, some have been shown to induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents.[20][21] For example, certain derivatives have demonstrated cytotoxicity against hepatocellular carcinoma (HCC) and other cancer cell lines.[20][21]

Quantitative Data on Cytotoxicity:

The following table shows the IC50 values of a UDCA derivative (U12a) against a human hepatocellular carcinoma cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| U12a (UDCA derivative) | HepG2 | 15.6 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

TGR5 and FXR Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate or inhibit the TGR5 or FXR receptors.

Materials:

-

HEK293T cells

-

Expression plasmids for the receptor of interest (TGR5 or FXR)

-

Luciferase reporter plasmid containing response elements for the receptor

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Test compounds (UDCA derivatives)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a positive control (e.g., a known TGR5 or FXR agonist) and a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 or IC50 values using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][22]

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Cell culture medium and supplements

-

Test compounds (UDCA derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of UDCA derivatives on signaling pathways.[10][13][23]

Materials:

-

Cells or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by UDCA derivatives and a typical experimental workflow.

Caption: TGR5 signaling pathway activated by a UDCA derivative.

Caption: Inhibition of the NF-κB signaling pathway by a UDCA derivative.

Caption: Inhibition of the mitochondrial apoptosis pathway by a UDCA derivative.

Caption: A typical experimental workflow for screening UDCA derivatives.

Conclusion

Ursodeoxycholic acid and its derivatives represent a promising class of therapeutic agents with a diverse range of biological activities. Their ability to modulate key cellular receptors and signaling pathways, including TGR5, FXR, NF-κB, and apoptosis, underscores their potential in treating a variety of diseases beyond their traditional use in hepatobiliary disorders. The continued exploration of novel UDCA derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of new and improved therapies for metabolic, inflammatory, and neoplastic diseases. This technical guide serves as a foundational resource for researchers and drug development professionals to navigate the expanding landscape of UDCA derivative research.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. promega.com [promega.com]

- 4. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 6. researchhub.com [researchhub.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. EP0088637A2 - A method for producing ursodeoxycholic acid - Google Patents [patents.google.com]

- 12. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of ursodeoxycholic acid-cinnamic acid hybrids as potential anti-inflammatory agents by inhibiting Akt/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 23. azurebiosystems.com [azurebiosystems.com]

In Vitro Cytoprotective Mechanisms of Ursocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ursocholic acid (also known as Ursodeoxycholic acid or UDCA), a hydrophilic bile acid, has demonstrated significant cytoprotective properties in a multitude of in vitro studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cellular biology, pharmacology, and drug development.

I. Quantitative Data on Cytoprotective Effects

The cytoprotective efficacy of this compound has been quantified across various cell types and experimental conditions. The following tables summarize key findings from in vitro studies, highlighting its impact on cell viability, apoptosis, and the expression of critical signaling molecules.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Insult/Condition | This compound Concentration | Observed Effect | Reference |

| Hepatocellular Carcinoma (HCC) Cells | Spontaneous | Dose-dependent | Reduced cell viability, induced apoptosis | [1] |

| Bile Duct Cancer (BDC) Cells | Spontaneous | Dose- and time-dependent | Inhibited cell viability, induced apoptosis | [2] |

| Rat Hepatocytes | Deoxycholic Acid (DCA) | Not specified | Inhibits DCA-induced apoptosis | [3] |

| Colon Cancer Cells | Sodium Deoxycholate (SDC) | Not specified | Prevents SDC-induced apoptosis | [4] |

| Rat Hepatocytes | Glycochenodeoxycholate (GCDC) | Not specified | Protected against loss of viability | [5] |

| Rat Hepatocytes | Hydrogen Peroxide or Cadmium | Not specified | Significantly prevented decrease in viability | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 mM and 1 mM | Maintained cell viability above 80% | [7] |

Table 2: Modulation of Key Signaling Molecules by this compound

| Cell Line/Model | Target Molecule/Pathway | This compound Effect | Reference |

| Hepatocellular Carcinoma (HCC) Cells | Bcl-2 | Downregulated protein expression | [1] |

| Hepatocellular Carcinoma (HCC) Cells | Bax | Upregulated protein expression | [1] |

| Hepatocellular Carcinoma (HCC) Cells | Smac | Downregulated protein expression, increased mRNA at high concentration | [1] |

| Hepatocellular Carcinoma (HCC) Cells | Livin | Upregulated protein expression, inhibited mRNA at high concentration | [1] |

| Hepatocellular Carcinoma (HCC) Cells | Caspase-3 | Increased mRNA expression and activity | [1] |

| Bile Duct Cancer (BDC) Cells | EGFR-ERK, PI3K-AKT pathways | Inhibition | [2] |

| Oesophageal Cancer Cells | NF-κB and AP-1 (DCA-induced) | Inhibited activation and translocation | [8] |

| Oesophageal Cancer Cells | IκB-α degradation (DCA-induced) | Blocked | [8] |

| Oesophageal Cancer Cells | IKK-α/β and ERK1/2 phosphorylation (DCA-induced) | Inhibited | [8] |

| Oesophageal Cancer Cells | COX-2 upregulation (DCA-induced) | Inhibited | [8] |

| Vascular Smooth Muscle Cells | miR-21 | Repressed | [9] |

| Vascular Smooth Muscle Cells | PTEN/AKT/mTOR signaling pathway | Suppressed | [9] |

| Primary Rat Hepatocytes | p53 | Reduced stability, promoted ubiquitination and degradation | [10] |

| Guinea Pigs with Gallstones | TNF-α | Inhibited expression | [11] |

| Guinea Pigs with Gallstones | Bax | Down-regulated | [11] |

| Hepatic Stellate Cells (LX2) | Autophagy (TGFβ1-induced) | Inhibited | [12] |

| RAW 264.7 Macrophages | Inflammatory Cytokines (LPS-induced) | Significantly inhibited | [7] |

| Rat Aortic Rings | Deoxycholic Acid (DCA)-induced vasorelaxation | Abrogated | [13] |

| Mice Liver and Adipose Tissues | Inflammatory genes (Tnfa, Ccl2) | Downregulated mRNA levels | [14] |

| Mitochondria from bile acid-fed rats | Bax protein levels (DCA-induced) | Almost totally inhibited the 4.5-fold increase | [15] |

II. Experimental Protocols

This section outlines the methodologies for key in vitro experiments frequently cited in studies on this compound's cytoprotective effects.

A. Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and/or an insulting agent for specific time periods (e.g., 24 or 48 hours)[2].

-

MTT Incubation: After treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B. Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.